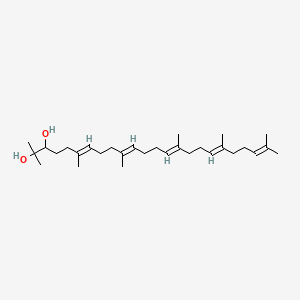

Squalene-2,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

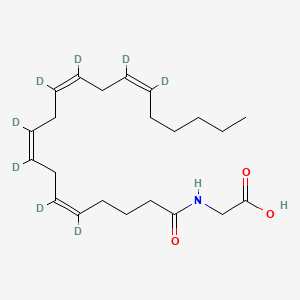

Squalene-2,3-diol is a natural triterpenoid . It has a CAS Number of 14031-37-9 and a molecular formula of C30H52O2 . It is found in the herbs of Amoora dasyclada .

Synthesis Analysis

Squalene is synthesized from two units of farnesyl diphosphate . It is a valuable compound with several human health-related applications . Squalene is synthesized in many organisms, its natural sources are limited . The yeast Saccharomyces cerevisiae represents an attractive option due to elaborated techniques of genetic and metabolic engineering that can be applied to improve squalene yields .Molecular Structure Analysis

The Squalene-2,3-diol molecule contains a total of 83 bond(s). There are 31 non-H bond(s), 5 multiple bond(s), 16 rotatable bond(s), 5 double bond(s), 2 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Chemical Reactions Analysis

Squalene hopene cyclases (SHC) convert squalene, the linear triterpene to fused ring product hopanoid by the cationic cyclization mechanism . The enzymatic cyclizations of (3R)- and (3S)-2,3-squalene diols by squalene cyclase afforded bicyclic compounds and epoxydamamranes in a ca. 3 : 2 ratio .Physical And Chemical Properties Analysis

Squalene-2,3-diol is a lipophilic biomolecule that belongs to the chemical class of triterpenes. It is formed by six isoprene units, so, it is a 30-carbon isoprenoid compound with six double bonds (C30H50). SQ is an odorless, colorless, liquid oil .Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Squalene-2,3-diol: has been studied for its potential cardiovascular benefits. It is believed to have a role in cardiovascular protection due to its antioxidant properties, which may help in reducing oxidative stress and inflammation that can lead to heart disease . Additionally, it has been associated with anti-atherosclerotic activity, which could help prevent the formation of arterial plaques .

Cancer Treatment and Prevention

Research has explored the use of Squalene-2,3-diol as a chemopreventive and chemotherapeutic agent. Its ability to inhibit tumor growth has been observed in various cancers, including those of the ovaries, breast, colon, skin, and lung . This compound’s mechanisms in cancer prevention and treatment are linked to its antioxidant and anti-inflammatory activities.

Skin Care and UV Protection

In the cosmetic industry, Squalene-2,3-diol is valued for its moisturizing and emollient properties. It helps in reducing skin damage caused by UV radiation and may also aid in wound healing . Its antioxidant properties contribute to its effectiveness in skincare formulations, particularly in anti-aging products.

Immune System Modulation

Squalene-2,3-diol: is known to stimulate the immune system. It has been used as an adjuvant in vaccines to enhance the immune response . The compound’s ability to modulate immune functions makes it a subject of interest in the development of new immunotherapeutic strategies.

Antioxidant Properties

The chemical structure of Squalene-2,3-diol gives it strong scavenging activity towards free radicals. This makes it a potent antioxidant, which is crucial in protecting cells from damage caused by oxidative stress . Its antioxidant capabilities are being studied for their potential in treating metabolic and oxidative stress-related disorders.

Sustainable Production and Bioprocess Engineering

With the growing demand for Squalene-2,3-diol , there is an increasing interest in identifying sustainable sources and optimizing production methods. Bioprocess engineering, including the overexpression of certain genes and optimization of native metabolic pathways, is being researched to increase yields of squalene from microorganisms like thraustochytrids .

Wirkmechanismus

Target of Action

Squalene-2,3-diol is a natural product that plays a crucial role in the biosynthesis of triterpenoids . It is a precursor in the biosynthesis of dammarane-type triterpenoids . The primary target of Squalene-2,3-diol is the enzyme squalene epoxidase (SQLE), which converts squalene to 2,3-oxidosqualene .

Mode of Action

Squalene-2,3-diol interacts with its target, SQLE, by serving as a substrate for the enzyme. SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of various triterpenoids . This interaction results in the production of 2,3-oxidosqualene, which is further processed by other enzymes to produce various triterpenoids .

Biochemical Pathways

The action of Squalene-2,3-diol primarily affects the biosynthesis pathways of triterpenoids. Squalene is converted into 2,3-oxidosqualene via the action of SQLE . This 2,3-oxidosqualene is then converted into various cyclic triterpenes by oxidosqualene cyclases (OSCs), marking the first diversification stage of the triterpene biosynthetic pathway .

Pharmacokinetics

A study on the pharmacokinetics of squalene-containing adjuvants in vaccines suggests that a single dose of squalene-containing emulsion will be removed from human deltoid muscle within six days following intramuscular injection .

Result of Action

The action of Squalene-2,3-diol results in the production of various triterpenoids, which are metabolites with diverse biological activities. These triterpenoids play important roles in various physiological processes in plants, such as the development of roots and shoots, vascular differentiation, and more .

Action Environment

The action of Squalene-2,3-diol can be influenced by environmental factors. For instance, oxygen limitation has been shown to increase squalene accumulation in certain organisms . This suggests that the action, efficacy, and stability of Squalene-2,3-diol can be influenced by the oxygen levels in the environment.

Safety and Hazards

According to the Material Safety Data Sheet, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPNWQFOKYUABH-BANQPHDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(C)(C)O)O)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Squalene-2,3-diol | |

Q & A

Q1: What is the significance of Squalene-2,3-diol in natural product synthesis?

A1: Squalene-2,3-diol serves as a key intermediate in the synthesis of Squalene-2,3-epoxide, a compound isolated from the marine green algae Caulerpa prolifera []. This epoxide exhibits biological activity and is found in low concentrations in the algae (0.005% of fresh weight) []. The development of efficient synthetic routes to these compounds is crucial for further investigation of their biological properties and potential applications.

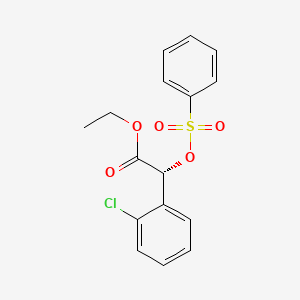

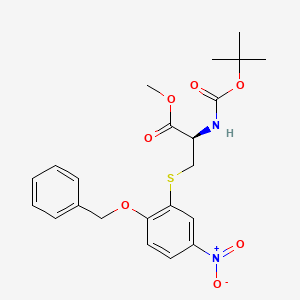

Q2: What innovative synthetic approach is described for producing (S)-(-)-Squalene-2,3-epoxide?

A2: The research highlights a direct asymmetric synthesis of (S)-(-)-Squalene-2,3-epoxide using Squalenedioic acid as a starting material []. This method utilizes a novel asymmetric epoxidation technique for allylic alcohols developed by Katsuki and Sharpless []. This approach offers a more efficient and stereoselective alternative to previously reported methods, potentially enabling greater access to this important natural product derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)

![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)